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Compound of Interest

Compound Name:
4-Bromo-5-methyl-1H-indazol-3-

amine

CAS No.: 1715912-74-5

Cat. No.: B3028224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indazole scaffold holds a

privileged position due to its versatile biological activities and coordination capabilities. Among

its many derivatives, 4-Bromo-5-methyl-1H-indazol-3-amine presents a unique combination

of steric and electronic features, making it a compelling ligand for the synthesis of novel metal

complexes with potential applications in catalysis and drug development. The precise three-

dimensional arrangement of these complexes, elucidated through single-crystal X-ray

diffraction, is paramount to understanding their structure-property relationships.

This guide provides a comprehensive overview of the methodologies involved in the crystal

structure analysis of such complexes. While, to date, specific crystal structures of 4-Bromo-5-
methyl-1H-indazol-3-amine complexes have not been reported in publicly accessible

databases, this guide will leverage data from closely related bromo-substituted indazole and

imidazole complexes to provide a comparative framework. We will delve into the critical

aspects of synthesis, crystallization, and structural analysis, offering insights into the

experimental choices and the interpretation of crystallographic data.
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The journey to a crystal structure begins with the synthesis of the ligand and its subsequent

complexation with a metal ion. The synthesis of 4-bromo-5-methyl-1H-indazole, a precursor to

the target ligand, has been described in the patent literature, outlining a multi-step process. The

subsequent amination at the 3-position would yield the desired 4-Bromo-5-methyl-1H-indazol-
3-amine.

The formation of metal complexes typically involves the reaction of the indazole-based ligand

with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as copper, zinc,

nickel, or cobalt) in a suitable solvent. The choice of solvent and reaction conditions, such as

temperature and stoichiometry, can significantly influence the coordination environment of the

metal and the resulting crystal packing.

Generalized Synthesis Protocol for a Transition Metal Complex with a Substituted Indazole

Ligand:

Ligand Dissolution: Dissolve the indazole ligand (e.g., 4-Bromo-5-methyl-1H-indazol-3-
amine) in a suitable organic solvent such as methanol, ethanol, or acetonitrile.

Metal Salt Addition: In a separate vessel, dissolve the chosen metal salt (e.g., CuCl₂,

Zn(NO₃)₂, Ni(OAc)₂) in the same or a compatible solvent.

Complexation: Slowly add the metal salt solution to the ligand solution with stirring. The

reaction may proceed at room temperature or require heating under reflux.

Isolation: The resulting complex may precipitate out of the solution upon cooling or after

partial evaporation of the solvent. The solid product is then collected by filtration, washed

with a small amount of cold solvent, and dried.

The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging

step in structural analysis. The process is influenced by a multitude of factors including solvent,

temperature, concentration, and the presence of counter-ions or co-crystallizing agents.

Common Crystallization Techniques for Small Molecule Complexes:
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Slow Evaporation: A saturated solution of the complex is left undisturbed in a loosely covered

container, allowing the solvent to evaporate slowly over days or weeks, leading to the

formation of crystals.

Vapor Diffusion: A concentrated solution of the complex in a less volatile solvent is placed in

a sealed container with a more volatile anti-solvent. The gradual diffusion of the anti-solvent

vapor into the complex solution reduces its solubility and induces crystallization.

Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense,

miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the

complex solution.

Thermal Gradient: A saturated solution is slowly cooled, or a temperature gradient is applied

across the solution, to induce crystallization.

The following diagram illustrates a typical workflow for the synthesis and crystallization of a

metal-organic complex.
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Caption: Experimental workflow from ligand and metal salt to single crystals.
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Unveiling the Molecular Architecture: Single-Crystal
X-ray Diffraction
Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is employed to

determine the precise arrangement of atoms in the crystal lattice. This technique relies on the

diffraction of X-rays by the electron clouds of the atoms in the crystal.

The SCXRD Experimental Workflow:

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer

head.

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a

monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by

a detector at various orientations.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The initial positions of the atoms are determined

using direct methods or Patterson methods. This initial model is then refined against the

experimental data to improve the fit and obtain the final, accurate crystal structure.

The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.
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Caption: The process of determining a crystal structure using X-ray diffraction.

Comparative Crystal Structure Analysis: Insights
from Related Indazole Complexes
In the absence of crystal structures for 4-Bromo-5-methyl-1H-indazol-3-amine complexes, we

can draw valuable comparisons from the structural data of other substituted indazole and

imidazole complexes reported in the literature. These comparisons can help predict potential

coordination modes, intermolecular interactions, and overall crystal packing.
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For instance, studies on copper(II) complexes with substituted indazole ligands have revealed

both discrete mononuclear and polymeric structures. The coordination geometry around the

copper center is often a distorted square pyramid or octahedron. Similarly, nickel(II) and

cobalt(II) complexes with related nitrogen-containing heterocyclic ligands exhibit a range of

coordination numbers and geometries, from tetrahedral to octahedral. Zinc(II) complexes also

display diverse coordination environments, including tetrahedral and trigonal bipyramidal

geometries.

The table below presents a hypothetical comparison of crystallographic data for a potential 4-
Bromo-5-methyl-1H-indazol-3-amine complex with a known, structurally related indazole

complex. This serves as an example of how such data would be presented and analyzed.

Parameter
Hypothetical [Cu(4-Br-5-
Me-Ind-3-amine)₂Cl₂]

[Cu(1-(2-pyridyl)-1H-
indazole)₂(NO₃)]·NO₃

Formula C₁₆H₁₆Br₂Cl₂CuN₆ C₂₄H₁₈CuN₈O₆

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/n

a (Å) [Expected Value] 16.034(3)

b (Å) [Expected Value] 9.876(2)

c (Å) [Expected Value] 16.591(3)

β (°) [Expected Value] 108.97(3)

V (Å³) [Expected Value] 2489.1(9)

Z [Expected Value] 4

Coordination Geometry Distorted Octahedral Distorted Square Pyramidal

Key Bond Lengths (Å) Cu-N, Cu-Cl
Cu-N(indazole), Cu-N(pyridyl),

Cu-O(nitrate)

Key Bond Angles (°) N-Cu-N, Cl-Cu-Cl N-Cu-N, N-Cu-O

Intermolecular Interactions
Hydrogen bonding (N-H···Cl),

π-π stacking

Hydrogen bonding, π-π

stacking
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Analysis of Comparative Data:

By comparing key crystallographic parameters, researchers can gain insights into the effects of

substituent changes on the ligand framework. For example, the introduction of the bromo and

methyl groups in our target ligand, compared to the pyridyl substituent in the known complex,

would be expected to influence:

Coordination Geometry: The steric bulk of the substituents can affect how the ligands pack

around the metal center, potentially leading to different coordination numbers and

geometries.

Bond Lengths and Angles: Electronic effects of the substituents (electron-donating or -

withdrawing) can modulate the strength of the metal-ligand bonds, which is reflected in the

bond lengths.

Intermolecular Interactions: The presence of the bromine atom and the amine group in the

target ligand provides opportunities for halogen bonding and strong hydrogen bonding,

respectively, which could lead to distinct crystal packing arrangements compared to other

indazole complexes.

Conclusion and Future Directions
The crystal structure analysis of 4-Bromo-5-methyl-1H-indazol-3-amine complexes

represents a promising area for future research. While experimental data for this specific ligand

is currently unavailable, the methodologies and comparative approaches outlined in this guide

provide a solid foundation for researchers entering this field. The synthesis and crystallization

of these complexes, followed by their structural elucidation via single-crystal X-ray diffraction,

will undoubtedly contribute to a deeper understanding of the coordination chemistry of

substituted indazoles and pave the way for the rational design of new functional materials and

therapeutic agents. The scientific community eagerly awaits the first reports on the crystal

structures of these intriguing complexes.

References
A V-shaped ligand Bis(2-benzimidazolymethyl)amine (bba) and its nickel(II) picrate (pic)

complex, with composition 2·3MeOH, have been synthesized and characterized on the basis

of elemental analyses, molar conductivities, IR spectra, and UV/vis measurements. In the
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complex, the Ni(II) ion is six-coordinated with a N2O4 ligand set, resulting in a distorted

octahedron coordination geometry. In addition, the DNA-binding properties of the Ni(II)

complex have been investigated by electronic absorption, fluorescence, and viscosity

measurements. ([Link])

The molecular structure of copper(II) complex 2 with labeling of selected atoms. ([Link])

In this study, two Ni(II) complexes, namely [Ni(HL1)2(OAc)2] (1) and [Ni(L2)2] (2) (where

HL1 and HL2 are (E)-1-((1-(2-hydroxyethyl)-1H-pyrazol-5-ylimino)methyl)-naphthalen-2-ol)

and (E)-ethyl-5-((2-hydroxynaphthalen-1-yl)methyleneamino)-1-methyl-1H-pyrazole-4-

carboxylate, respectively), were synthesized and characterized by X-ray crystallography,

Electrospray Ionization Mass Spectrometry (ESI-MS), elemental analysis, and IR. ([Link])

The reaction of 4′–bromo-fenamic acid, a bromo-derivative of fenamic acid (the scaffold of

the fenamate non-steroidal anti-inflammatory drugs), with Co(II) in the absence or presence

of various nitrogen-donor ligands yielded nine novel, neutral mononuclear Co(II) complexes.

These complexes were characterized by physicochemical and spectroscopic techniques and

single-crystal X-ray crystallography. ([Link])

Two transformed ligands, namely 1,3,5-triazapentadienato(imidoylamidinato) and N-
(methoxy(pyrimidin-2-yl)(pyrimidine-2-carboxamido)methyl)pyrimidine-2-carboxamide, are
reported here as the first products derived from 2-cyano pyridine/pyrimidine, respectively,
under nickel metal mediation in the presence of hydroxylamine hydrochloride in situ.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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